

An In-depth Technical Guide to Simiarenol: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Simiarenol*

Cat. No.: *B1681680*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **simiarenol**, a pentacyclic triterpenoid. The information is curated to support research and development efforts in natural product chemistry and drug discovery.

Chemical Structure and Identification

Simiarenol, a complex triterpenoid, has been isolated from various plant sources, including *Rhododendron simiarum* and *Ficus aurantiacea*. Its rigid pentacyclic structure is the basis for its biological activities.

| Identifier | Value | Source |
|-------------------|--|--------|
| IUPAC Name | (3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3-isopropyl-3a,5a,8,8,11b,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol | [1] |
| CAS Number | 1615-94-7 | [1] |
| Molecular Formula | C ₃₀ H ₅₀ O | [1] |
| SMILES | CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC--INVALID-LINK--O)C)C)C)C | [2] |
| InChI Key | XVXPXUMUGATHPD-JMJRLLIOSA-N | [2] |
| Synonyms | beta-Simiarenol, Simiaren-3beta-ol, D:B-Friedo-B':A'-neogammacer-5-en-3β-ol | [1][3] |

Physicochemical Properties

The physicochemical properties of **simiarenol** are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, including experimentally determined and predicted values, are summarized below.

| Property | Value | Type | Source |
|------------------|---|--------------|--------|
| Molecular Weight | 426.73 g/mol | Experimental | [1] |
| Appearance | White needle crystals | Experimental | [4] |
| Melting Point | 182-184 °C | Experimental | [4] |
| Boiling Point | 494.5 ± 14.0 °C | Predicted | [5] |
| Density | 1.01 ± 0.1 g/cm ³ | Predicted | |
| pKa | 15.06 ± 0.70 | Predicted | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Qualitative | [6] |

Experimental Protocols

Isolation of Simiarenol from Ficus aurantiacea Leaves

The following protocol for the isolation of **simiarenol** is based on the methodology described by Susanti et al.[4].

1. Extraction:

- Pulverize 800 g of dried leaves of Ficus aurantiacea.
- Extract the powdered leaves with 95% ethanol to obtain the crude ethanol extract (47 g).

2. Solvent Partitioning:

- Defat the ethanol extract by extraction with n-hexane to yield a hexane-soluble fraction (10 g) and a residue.
- Partition the residue between chloroform and water (1:1 v/v).
- Separate the chloroform layer (19 g) and the aqueous layer.
- Extract the aqueous layer with n-butanol to obtain the n-butanol extract (9 g) and the final aqueous extract (9 g).

3. Chromatographic Purification:

- Subject the chloroform extract (18 g) to silica gel column chromatography (400 g silica gel, 6 cm column diameter).
- Elute the column with a chloroform-hexane solvent system (9:1 v/v).
- Collect the fractions and monitor by TLC.
- Combine the fractions containing **simiarenol** and concentrate to yield white crystals of the pure compound.

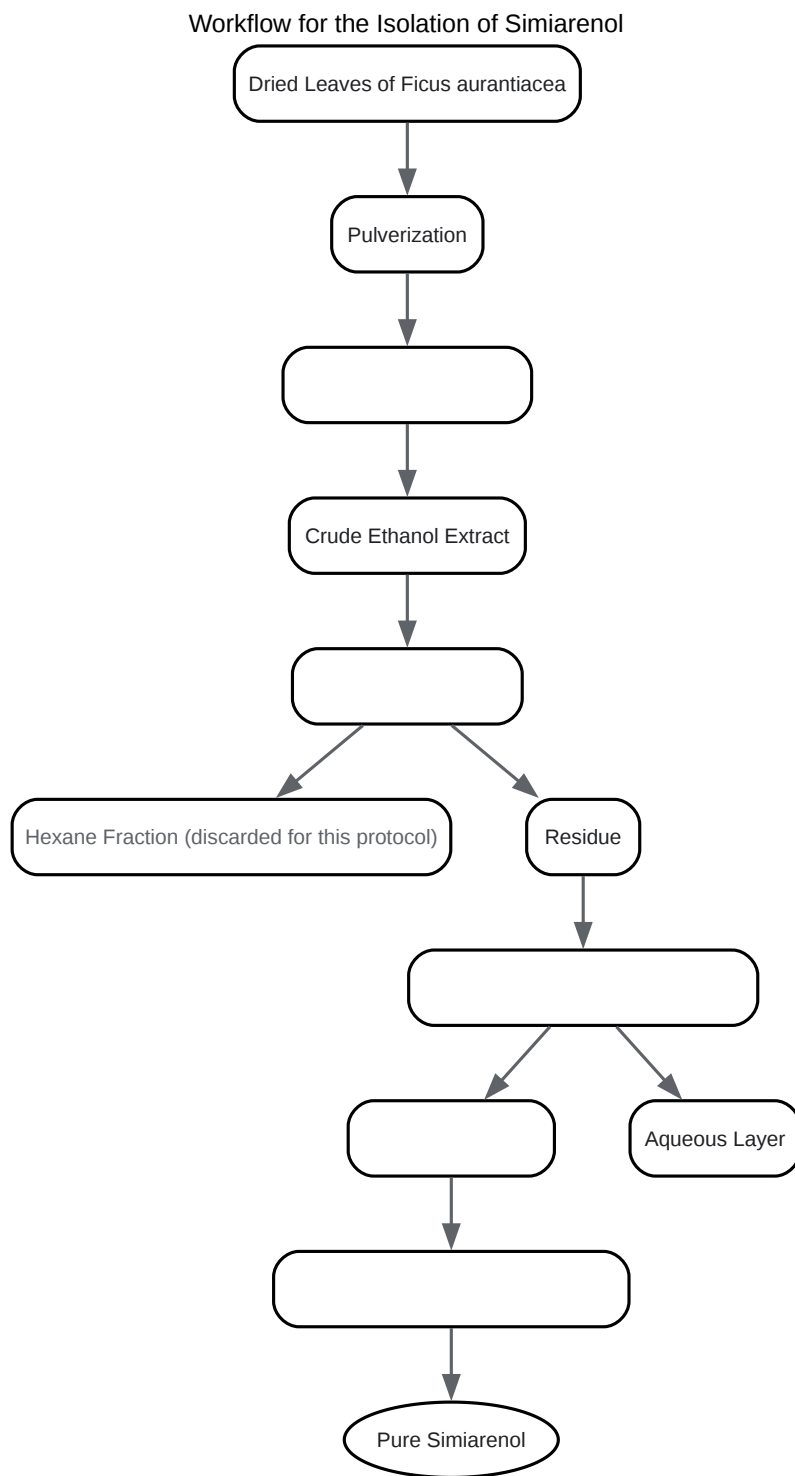
Spectroscopic Characterization

The structure of the isolated **simiarenol** was confirmed by the following spectroscopic methods[4]:

- UV Spectroscopy: λ_{max} at 254 nm in CHCl_3 .
- IR Spectroscopy (KBr): ν_{max} at 3400 (-OH), 2992 (C-H), 1650 (C=C), 1555, and 1020 cm^{-1} .
- High-Resolution EIMS: Molecular ion peak at m/z $[\text{M}]^+$ 426.3864 (calculated for $\text{C}_{30}\text{H}_{50}\text{O}$, 426.3861).
- ^1H -NMR (300 MHz, CDCl_3) δ (ppm): 5.60 (1H, dt, $J=6.0, 2.0$ Hz, H-6), 3.47 (1H, t, $J=3.0$ Hz, H-3), 1.14 (3H, s, CH_3 -24), 1.04 (3H, s, CH_3 -23), 1.00 (3H, s, CH_3 -28), 0.92 (3H, s, CH_3 -27), 0.89 (3H, s, CH_3 -26), 0.88 (3H, d, $J=5.2$ Hz, CH_3 -30), 0.82 (3H, d, $J=6.5$ Hz, CH_3 -29), 0.78 (3H, s, CH_3 -25).
- ^{13}C -NMR (300 MHz, CDCl_3) δ (ppm): The complete assignment of the 30 carbon signals was performed using HMQC and HMBC experiments and by comparison with published data.

Visualizations

Experimental Workflow for Simiarenol Isolation



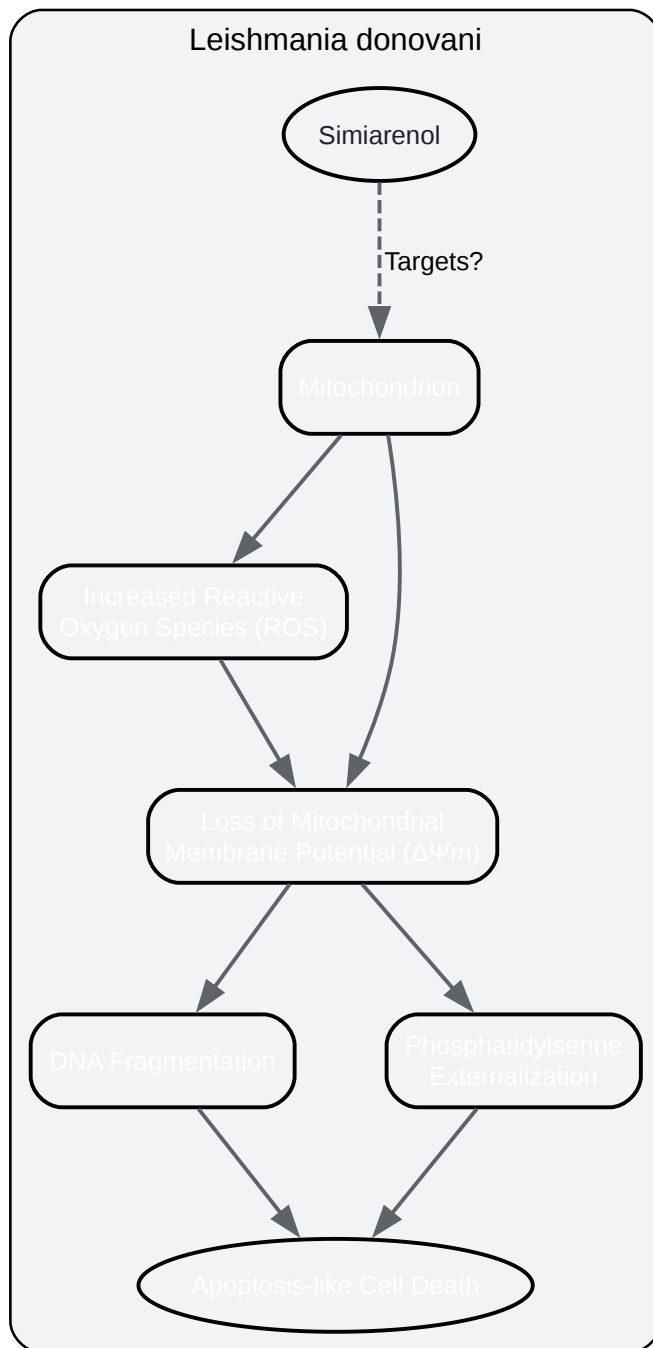
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Caption: Isolation workflow of **simiarenol** from Ficus aurantiacea.

Hypothetical Signaling Pathway for Leishmanicidal Activity

While the precise molecular targets of **simiarenol** in *Leishmania donovani* are not yet elucidated, the mechanisms of action for other structurally related triterpenoids against *Leishmania* species have been reported. These often involve the induction of apoptosis through mitochondrial dysfunction.^{[7][8][9]} The following diagram illustrates a plausible, generalized signaling pathway for the leishmanicidal activity of **simiarenol**.

Hypothetical Signaling Pathway of Simiarenol's Leishmanicidal Action

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Caption: Hypothetical apoptotic pathway in *Leishmania* induced by **simiarenol**.

Biological Activity and Potential Applications

The primary reported biological activity of **simiarenol** is its in vitro leishmanicidal effect against the promastigotes of *Leishmania donovani*, the causative agent of visceral leishmaniasis.[1][10] The investigation into the precise mechanism of action is ongoing, but it is hypothesized to involve the induction of apoptosis in the parasite, a common mechanism for other bioactive triterpenoids.[7][11] The potent and selective activity of some triterpenoids against *Leishmania* parasites suggests that **simiarenol** could be a valuable lead compound for the development of new anti-leishmanial drugs.[12] Further research is warranted to explore its efficacy in in vivo models, elucidate its molecular targets, and assess its potential for synergistic combinations with existing therapies.

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